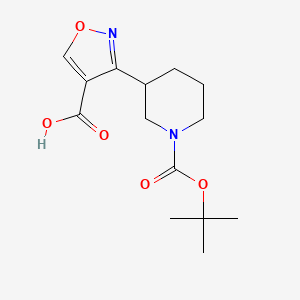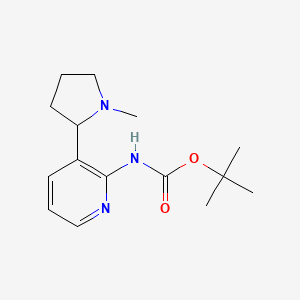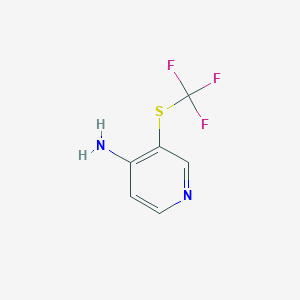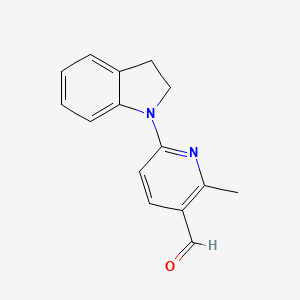
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸は、様々な科学研究分野で関心を集めている化学化合物です。この化合物は、ピペリジン環、イソキサゾール環、およびtert-ブトキシカルボニル(Boc)保護基を含むユニークな構造が特徴です。これらの官能基の存在により、様々な化学反応や用途において汎用性の高い分子となっています。
2. 製法
合成経路と反応条件
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸の合成は、通常、市販されている出発物質から始めて、複数の工程を必要とします。一般的な合成経路には、以下の工程が含まれます。
ピペリジン環の形成: ピペリジン環は、環化や官能基修飾などの反応によって合成されます。
イソキサゾール環の導入: イソキサゾール環は、適切な前駆体を含む環化反応によって導入されます。
Boc基による保護: tert-ブトキシカルボニル(Boc)基は、ピペリジン環ののアミン官能基を保護するために導入されます。この工程は、後続の工程における不要な副反応を防ぐために重要です。
最終カップリング: 最終工程では、ピペリジン環とイソキサゾール環をカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産では、収率の向上とコスト削減のために、上記の合成経路を最適化する必要がある場合があります。これには、より効率的な触媒、溶媒、および反応条件の使用が含まれます。さらに、大規模生産には、各反応工程の特定の要件を満たすための専用機器が必要になる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving appropriate precursors.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality on the piperidine ring. This step is crucial to prevent unwanted side reactions during subsequent steps.
Final Coupling: The final step involves coupling the piperidine and isoxazole rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
化学反応の分析
反応の種類
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸は、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を還元したりするために使用できます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 置換反応は、目的の変換に応じて、求核剤または求電子剤を含むことがよくあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成することがありますが、還元はアルコールまたはアルカンを生成することがあります。
4. 科学研究における用途
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます
生物学: この化合物は、特に新しい薬剤や治療薬の開発において、生物系を研究するために使用されます。生物分子と相互作用する能力により、生化学研究において有用なツールとなっています。
医学: 医薬品化学では、この化合物は、潜在的な治療効果について調べられています。特定の疾患を標的にした新薬の開発におけるリード化合物として役立つ可能性があります。
産業: この化合物は、特殊化学品や材料の製造に使用されます。そのユニークな特性により、新しい材料や化学プロセスを開発するなど、様々な産業用途に適しています。
科学的研究の応用
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
作用機序
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節することができます。この相互作用は、標的や化合物が使用される状況に応じて、様々な生物学的効果をもたらす可能性があります。
分子標的と経路
酵素: この化合物は、特定の酵素を阻害または活性化して、代謝経路に影響を与える可能性があります。
受容体: 細胞表面の受容体に結合して、細胞応答につながるシグナル伝達経路を誘発する可能性があります。
タンパク質: この化合物は、細胞内タンパク質と相互作用して、様々な細胞プロセスに影響を与える可能性があります。
類似化合物との比較
類似化合物
3-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸: この化合物は、イソキサゾール環の代わりに安息香酸部分を有する類似の構造を持っています。
1-((1-(tert-ブトキシカルボニル)ピペリジン-3-イル)メチル)-1H-ピラゾール-3-カルボン酸: この化合物は、イソキサゾール環の代わりにピラゾール環を特徴としています。
2-(1-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)-1H-ピラゾール-4-イル)酢酸: この化合物は、ピラゾール環と酢酸部分を有しています。
ユニークさ
3-(1-(tert-ブトキシカルボニル)ピペリジン-3-イル)イソキサゾール-4-カルボン酸は、ピペリジン環とイソキサゾール環の両方に加えて、Boc保護基の存在がユニークです。官能基のこの組み合わせは、一連の異なる化学的性質と反応性を提供し、研究や産業における様々な用途において貴重な化合物となっています。
特性
CAS番号 |
1334491-82-5 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
XRMMKKJZGRQYTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)


